molecular formula C12H26O12 B1674233 Lactitol dihydrate CAS No. 81025-03-8

Lactitol dihydrate

Cat. No.: B1674233
CAS No.: 81025-03-8
M. Wt: 362.33 g/mol
InChI Key: LXMBXZRLTPSWCR-XBLONOLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Lactitol Monohydrate is synthesized through the hydrogenation of lactose. The process involves dissolving lactose in water, followed by the addition of hydrogen gas in the presence of a solid catalyst, typically nickel, ruthenium, or palladium . The reaction occurs under specific conditions of temperature and pressure to ensure efficient conversion of lactose to lactitol .

Industrial Production Methods: The industrial production of D-Lactitol Monohydrate involves large-scale hydrogenation of lactose using a continuous flow reactor. The reaction mixture is subjected to centrifugation and crystallization to obtain the final product in its crystalline form . The production process is optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: D-Lactitol Monohydrate primarily undergoes hydrogenation reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The primary product of hydrogenation is D-Lactitol Monohydrate itself. Oxidation reactions can lead to the formation of lactobionic acid, while reduction reactions may yield various sugar alcohols .

Comparison with Similar Compounds

Uniqueness: D-Lactitol Monohydrate is unique in its specific prebiotic effects and its use in treating hepatic encephalopathy. Its stability and low-calorie content make it particularly suitable for use in a variety of food products .

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBXZRLTPSWCR-XBLONOLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047028
Record name D-Lactitol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81025-04-9, 81025-03-8
Record name Lactitol monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81025-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactitol dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81025-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactitol monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Lactitol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACTITOL MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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